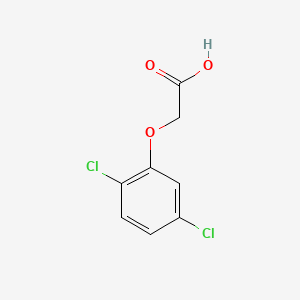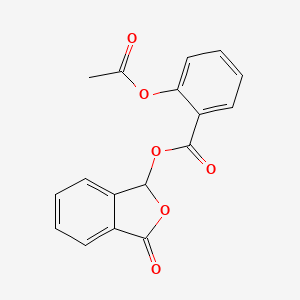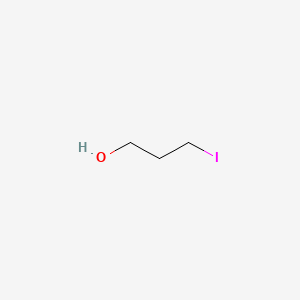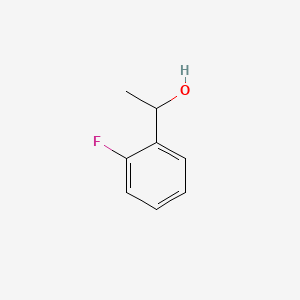
1-(2-Fluorophenyl)ethanol
概要
説明
“1-(2-Fluorophenyl)ethanol” is an important raw material used in organic synthesis, agricultural fields, and in dyestuffs . It is also a building block used in the synthesis of orally active lysophosphatidic acid receptor-1 antagonists .
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluorophenyl)ethanol” were not found in the search results, it’s worth noting that the compound is used as a building block in the synthesis of other compounds . For instance, it is used in the synthesis of orally active lysophosphatidic acid receptor-1 antagonists .
Molecular Structure Analysis
The molecular formula of “1-(2-Fluorophenyl)ethanol” is C8H9FO . The compound has a molecular weight of 140.15 g/mol . The InChI string representation of its structure is InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)ethanol” include a molecular weight of 140.15 g/mol and a molecular formula of C8H9FO . It is immiscible in water .
科学的研究の応用
Organic Synthesis
1-(2-Fluorophenyl)ethanol: is a valuable compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. Its presence in a molecular structure can influence the pharmacokinetic properties of potential drugs . It also plays a role in the synthesis of chiral molecules, which are crucial in the development of new medications with specific enantiomeric purity .
Agriculture
In the agricultural sector, 1-(2-Fluorophenyl)ethanol may be utilized in the synthesis of agrochemicals. Its fluorinated phenyl group can be incorporated into compounds that act as growth regulators or pesticides . The compound’s properties could potentially enhance the effectiveness of these agrochemicals.
Dyestuffs
The compound is used in the dye industry, where it serves as a precursor for the synthesis of various dyes. Its ability to undergo facile reactions makes it a versatile starting material for creating a wide range of colors .
Pharmaceuticals
1-(2-Fluorophenyl)ethanol: is instrumental in pharmaceutical research, particularly in the synthesis of chiral drug intermediates. Its stereochemistry can be leveraged to produce enantiomerically pure substances, which are essential for drugs that require high specificity .
Material Science
In material science, this compound can be used to modify the properties of materials, such as polymers and resins. By incorporating 1-(2-Fluorophenyl)ethanol into these materials, researchers can alter their physical properties, like rigidity and thermal stability .
Chemical Research
1-(2-Fluorophenyl)ethanol: finds applications in chemical research, particularly in the development of new synthetic methodologies. It can act as a model compound for studying reaction mechanisms and kinetics .
Environmental Science
Although direct applications in environmental science are not explicitly documented, compounds like 1-(2-Fluorophenyl)ethanol could be studied for their environmental impact, biodegradability, and potential use in green chemistry practices .
Analytical Chemistry
In analytical chemistry, 1-(2-Fluorophenyl)ethanol could be used as a standard or reference compound in chromatographic analysis and other techniques to quantify or identify substances within a mixture .
Safety and Hazards
The safety data sheet for “1-(2-Fluorophenyl)ethanol” suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
将来の方向性
作用機序
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets, including gaba receptors and glycine receptors . These receptors play crucial roles in the central nervous system, mediating inhibitory neurotransmission.
Mode of Action
Ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .
Biochemical Pathways
The metabolism of organofluorine compounds, including fluorinated drugs, has been studied . These compounds generally undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Ethanol has bactericidal activity and is often used as a topical disinfectant . It also has sedative effects due to its interactions with GABA and glycine receptors .
Action Environment
It is known that the compound should be stored in a dry room temperature environment . This suggests that moisture and temperature could potentially affect its stability.
特性
IUPAC Name |
1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVXSOEBCFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963232 | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)ethanol | |
CAS RN |
445-26-1 | |
| Record name | 2-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What methods were employed to study the chiral interactions of 1-(2-Fluorophenyl)ethanol with butan-2-ol?
A2: The research utilized gas-phase studies to investigate the chiral interactions. Specifically, mass-selective resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI) were employed to analyze diastereomeric complexes formed between the enantiomers of 1-(2-Fluorophenyl)ethanol and butan-2-ol. [, ] These techniques allow for detailed investigation of intermolecular interactions in isolated gas-phase complexes. Theoretical calculations, primarily at the D-B3LYP/6-31++G** level of theory, were also used to support and interpret the experimental findings. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

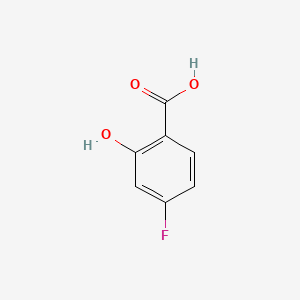
![N-[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1294952.png)


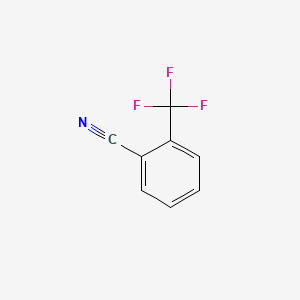
![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)



